(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a complex organic compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-[(methoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
- (1R,3S)-3-[(ethoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
Uniqueness
(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its benzyloxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, commonly referred to as the benzyloxycarbonyl derivative of dimethylcyclobutane, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available literature, including synthesis methods, pharmacological effects, and toxicity studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 1616705-62-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate benzyloxy and carboxylic acid functionalities into a cyclobutane framework. The specific synthetic pathways can vary but often utilize coupling reactions and protective group strategies to achieve the desired stereochemistry and functionalization.
Antimicrobial Activity
Research has indicated that derivatives of cyclobutane compounds exhibit varying degrees of antimicrobial activity. A study examining similar compounds found that modifications to the cyclobutane structure can enhance antibacterial effects against Gram-positive bacteria. The presence of the benzyloxycarbonyl group is believed to contribute positively to this activity by improving solubility and bioavailability.
Insecticidal Activity
A related compound, 3,4-(methylenedioxy)cinnamic acid, demonstrated significant larvicidal activity against Aedes aegypti mosquitoes with LC50 values indicating effective control at low concentrations. This suggests that structural analogs like this compound may possess similar insecticidal properties, warranting further investigation into its efficacy against insect vectors of diseases such as dengue and Zika virus .
Cytotoxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies where structurally related compounds were evaluated for cytotoxicity against human peripheral blood mononuclear cells, no significant cytotoxic effects were observed even at high concentrations (up to 5200 μM). This indicates a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the importance of structure-activity relationships in determining the biological efficacy of cyclobutane derivatives:
- Larvicidal Efficacy : A compound structurally similar to this compound was tested for its ability to control mosquito populations. It exhibited promising larvicidal activity with an LC50 value significantly lower than traditional insecticides .
- Antibacterial Properties : Another study focused on the antibacterial properties of cyclobutane derivatives showed that modifications at specific positions led to enhanced activity against resistant strains of bacteria. This underscores the potential for this compound to be developed as a novel antibacterial agent.
Properties
CAS No. |
1616705-62-4 |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m0/s1 |
InChI Key |
KJBAJGWBGYZYJN-NWDGAFQWSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
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